3-Bromo-6-chloro-2-hydroxybenzoic acid
Description
Overview of Benzoic Acid Derivatives in Organic and Medicinal Chemistry Research
Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are fundamental scaffolds in the realms of organic and medicinal chemistry. wikipedia.org The versatility of the carboxyl group allows for a wide range of chemical transformations, including esterification, amidation, and reduction, leading to a vast library of compounds with diverse applications. wikipedia.org In medicinal chemistry, benzoic acid derivatives are constituents of numerous therapeutic agents. For instance, benzoic acid itself is a component of Whitfield's ointment, utilized for treating fungal skin diseases. wikipedia.org Furthermore, many phenolic acids, which are hydroxy derivatives of benzoic acid, exhibit potent antibacterial activity against a variety of pathogens, including multidrug-resistant bacteria. mdpi.com
The utility of these derivatives extends to their role as precursors in the synthesis of other important chemicals. Benzoic acid is consumed in the industrial production of phenol (B47542) through oxidative decarboxylation. wikipedia.org The reactivity of the aromatic ring also allows for electrophilic substitution reactions, enabling the introduction of various functional groups to tailor the molecule's properties for specific research or industrial needs. youtube.comutexas.edu
Significance of Halogenation in Benzoic Acid Scaffolds for Research Applications
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto a benzoic acid scaffold is a powerful strategy in chemical and pharmaceutical research. nih.gov Halogenation significantly modifies the electronic and steric properties of the parent molecule, which can profoundly influence its reactivity and biological activity. A significant number of drugs and clinical drug candidates are halogenated structures. nih.gov
From an electronic standpoint, halogens are electronegative and exert a strong inductive electron-withdrawing effect. This can alter the acidity of the carboxylic acid group and influence the molecule's interaction with biological targets. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in a biological receptor, which can contribute favorably to the stability of ligand-target complexes. nih.gov The steric bulk of halogen atoms can also be exploited to control the conformation of a molecule or to occupy specific pockets within a protein's binding site, thereby enhancing selectivity and potency. nih.gov In synthetic organic chemistry, halogenated benzoic acids serve as versatile intermediates, where the halogen atoms can act as leaving groups in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Structural Classification and Academic Relevance of 3-Bromo-6-chloro-2-hydroxybenzoic Acid within Halogenated Salicylic (B10762653) Acid Analogs
This compound is structurally classified as a dihalogenated derivative of 2-hydroxybenzoic acid, which is commonly known as salicylic acid. Therefore, it belongs to the family of halogenated salicylic acid analogs. hmdb.ca Salicylic acids are ortho-hydroxylated benzoic acids, a structural motif known for its unique chemical properties and biological activities. hmdb.ca
Below is a data table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1935195-64-4 |
| Molecular Formula | C₇H₄BrClO₃ |
| Synonyms | 3-bromo-6-chlorosalicylic acid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrClO3 |
|---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
VAVUGJVTBJBTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 6 Chloro 2 Hydroxybenzoic Acid
Strategic Approaches to Multi-Halogenated Benzoic Acid Synthesis
The construction of multi-halogenated benzoic acids like 3-bromo-6-chloro-2-hydroxybenzoic acid typically involves two primary strategies: the direct, regioselective halogenation of a pre-existing hydroxybenzoic acid core or the sequential introduction and transformation of functional groups on a simpler aromatic precursor.
Direct halogenation of the 2-hydroxybenzoic acid (salicylic acid) scaffold is a common approach. The hydroxyl and carboxyl groups are both ortho-, para-directing activators for electrophilic aromatic substitution. However, the hydroxyl group is a much stronger activating group. In the case of salicylic (B10762653) acid, the positions ortho and para to the hydroxyl group (positions 3, 5, and 6) are activated.
To achieve the desired 3-bromo-6-chloro substitution pattern, a stepwise halogenation is necessary. The order of introduction of the halogens is critical. For instance, bromination of salicylic acid tends to occur at the 3- and 5-positions. Subsequent chlorination would then need to be directed to the 6-position. The regioselectivity of these reactions can be influenced by the choice of halogenating agents, catalysts, and solvents. For example, electrophilic halogenation is a typical method for adding substituents to aromatic systems. wikipedia.org For less reactive substrates, a Lewis acid catalyst such as AlCl₃, FeCl₃, or FeBr₃ is often required to form a highly electrophilic complex that is then attacked by the benzene (B151609) ring. wikipedia.org
Microwave-assisted, palladium-catalyzed regioselective halogenation using N-halosuccinimides is another modern technique that offers high functional group tolerance and efficiency. rsc.org Metal-free regioselective halogenation has also been developed, offering an environmentally friendlier approach. nih.gov
An alternative to direct halogenation of the final core structure is the construction of the molecule through a series of reactions starting from a simpler, strategically substituted precursor. This multi-step approach allows for greater control over the placement of each functional group. savemyexams.com
A possible synthetic pathway could begin with a di-substituted benzene derivative where the desired halogen and other functional groups are already in place or can be readily converted. For example, starting with a compound like 2-amino-5-bromobenzoic acid, a Sandmeyer reaction could be employed to replace the amino group with a chloro group, followed by the introduction of the hydroxyl group. The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is another fundamental process for synthesizing hydroxybenzoic acids. researchgate.netweebly.com For instance, 2,5-dichlorophenol (B122974) can be converted to its phenoxide and then carboxylated under high pressure with carbon dioxide to yield 3,6-dichloro-2-hydroxybenzoic acid. google.com A similar strategy could be envisioned starting with a brominated and chlorinated phenol (B47542).
Another example is the synthesis of 5-bromo-2-chlorobenzoic acid from 5-bromo-2-aminobenzoic acid derivatives via diazotization followed by chlorination and hydrolysis. google.com This highlights how sequential transformations are key to achieving specific substitution patterns.
Precursor Design and Starting Material Considerations
The choice of starting material is paramount and is dictated by the chosen synthetic strategy. For direct halogenation routes, substituted salicylic acids are the logical precursors. For sequential synthesis, a variety of substituted benzenes can be considered. The availability, cost, and reactivity of the starting materials are all important factors.
For instance, a synthesis might start with 2-chlorotoluene, which can be brominated and then the methyl group oxidized to a carboxylic acid. The hydroxyl group could then be introduced, though directing it to the correct position would be a challenge. A more plausible route might involve starting with a molecule that already contains the hydroxyl and one of the halogen atoms, such as 3-bromosalicylic acid or 6-chlorosalicylic acid. The second halogen can then be introduced, with the existing substituents directing the regiochemistry of the reaction.
| Starting Material Example | Potential Synthetic Route | Key Reactions |
| 2,5-Dichlorophenol | Kolbe-Schmitt carboxylation, followed by selective bromination. | Carboxylation, Electrophilic Aromatic Substitution |
| 3-Bromosalicylic Acid | Regioselective chlorination. | Electrophilic Aromatic Substitution |
| 2-Amino-5-bromobenzoic Acid | Diazotization and chlorination (Sandmeyer), followed by introduction of the hydroxyl group. | Diazotization, Sandmeyer Reaction |
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of polysubstituted aromatic compounds such as this compound presents a challenge in achieving high regioselectivity and yield while adhering to the principles of green chemistry. Traditional synthetic methods often rely on harsh conditions and hazardous reagents. Consequently, the development of novel and more environmentally benign synthetic routes is an area of active research. This section explores potential innovative and greener methodologies for the synthesis of this compound, based on analogous transformations of related compounds.
Proposed Multi-Step Synthesis via Electrophilic Aromatic Substitution
A plausible and direct synthetic pathway to this compound can be conceptualized starting from commercially available 2-hydroxybenzoic acid (salicylic acid). This proposed route involves a two-step electrophilic halogenation process. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring direct incoming electrophiles to specific positions. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. vaia.comvaia.com
The first step would be the chlorination of salicylic acid to produce 6-chloro-2-hydroxybenzoic acid. This can be achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The subsequent step would involve the bromination of 6-chloro-2-hydroxybenzoic acid. The electron-donating hydroxyl group and the existing chloro substituent would direct the incoming bromo group to the 3-position. A common brominating agent for this type of reaction is N-Bromosuccinimide (NBS) in the presence of an acid catalyst.
A summary of this proposed conventional route is presented below:
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 2-Hydroxybenzoic acid | SO₂Cl₂ in a suitable solvent (e.g., dichloromethane) | 6-Chloro-2-hydroxybenzoic acid |
| 2 | 6-Chloro-2-hydroxybenzoic acid | N-Bromosuccinimide (NBS), acid catalyst (e.g., H₂SO₄) in a suitable solvent (e.g., acetic acid) | This compound |
Novel Approach: Palladium-Catalyzed C-H Activation
A more novel and potentially more selective approach to the synthesis of this compound could involve a palladium-catalyzed C-H activation strategy. Recent advancements in organometallic chemistry have demonstrated the utility of palladium catalysts for the direct functionalization of C-H bonds, offering an alternative to traditional electrophilic aromatic substitution. nih.govrsc.orgresearchgate.netrsc.org
This proposed route could start from 6-chloro-2-hydroxybenzoic acid. A palladium catalyst, in conjunction with a suitable directing group and a bromine source, could facilitate the selective bromination at the C-H bond at the 3-position. This methodology has the potential to offer higher regioselectivity and milder reaction conditions compared to classical methods.
A hypothetical reaction scheme based on this novel approach is outlined below:
Green Chemistry Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govistanbul.edu.tr These principles can be applied to the proposed synthesis of this compound by considering alternative reagents, solvents, and reaction conditions.
For the electrophilic halogenation route, several green modifications can be proposed:
Greener Halogenating Agents: Instead of traditional halogenating agents, which can be hazardous, greener alternatives can be explored. For instance, the use of hydrobromic acid with an oxidizing agent like hydrogen peroxide can be a more environmentally friendly way to generate bromine in situ. researchgate.net
Solvent Selection: The use of hazardous chlorinated solvents like dichloromethane (B109758) can be replaced with greener alternatives such as ionic liquids or supercritical fluids, which can facilitate easier product separation and catalyst recycling.
A comparison of a conventional versus a greener approach for the bromination of 6-chloro-2-hydroxybenzoic acid is detailed in the table below:
| Feature | Conventional Approach | Green Chemistry Approach |
| Brominating Agent | N-Bromosuccinimide (NBS) | In-situ generated bromine from HBr and H₂O₂ |
| Solvent | Acetic acid or chlorinated solvents | Water or a recyclable ionic liquid |
| Catalyst | Concentrated sulfuric acid | A reusable solid acid catalyst |
| Energy Source | Conventional heating | Microwave irradiation or sonication to reduce reaction times |
| Waste | Halogenated organic waste, acidic waste | Water, with the potential for catalyst and solvent recycling |
The synthesis of 3,6-dichloro-2-hydroxybenzoic acid, a related compound, has been reported through various methods, including a modified Kolbe-Schmitt reaction. google.comgoogle.comresearchgate.net Greener routes for its synthesis have also been explored, for example, via the hydroxylation of 1,4-dichlorobenzene (B42874) with hydrogen peroxide followed by carboxylation. researchgate.net These examples for a structurally similar molecule underscore the feasibility of developing more sustainable synthetic pathways for this compound.
Chemical Reactivity and Derivatization of 3 Bromo 6 Chloro 2 Hydroxybenzoic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of 3-Bromo-6-chloro-2-hydroxybenzoic acid is substituted with both activating (hydroxyl) and deactivating (halogens, carboxylic acid) groups. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the halogens and the carboxylic acid group are deactivating, making electrophilic aromatic substitution reactions less favorable than in benzene itself. msu.eduyoutube.com The positions on the aromatic ring are already substituted, which can sterically hinder further substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration would introduce a nitro group onto the ring, typically using a mixture of nitric acid and sulfuric acid. The precise location of the substitution would depend on the combined directing effects of the existing substituents.
Nucleophilic aromatic substitution, on the other hand, is generally difficult on electron-rich benzene rings unless there are strong electron-withdrawing groups present. While the carboxylic acid and halogen groups are electron-withdrawing, these reactions typically require harsh conditions or the presence of a strong nucleophile. msu.edu
Modifications of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that readily undergoes several transformations.
Esterification and Amidation Reactions
Esterification of hydroxybenzoic acids can be achieved by reacting them with a halogenated derivative of an aliphatic or cycloaliphatic hydrocarbon in the presence of a non-quaternizable tertiary amine. google.com This method helps to minimize the competing O-alkylation of the hydroxyl group. google.com For example, the reaction of a hydroxybenzoic acid with an alkyl halide in a basic medium can lead to the formation of the corresponding ester. google.com A specific derivative, methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate, highlights the esterification of the carboxylic acid group. cas.org
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). These reactions are fundamental in the synthesis of more complex molecules and are widely used in medicinal chemistry. rasayanjournal.co.inresearchgate.net
Transformations Involving the Hydroxyl Group
The phenolic hydroxyl group is also a key site for chemical modification.
Ether and Ester Formation
The hydroxyl group can be converted into an ether through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. google.comweebly.com This reaction can be catalyzed by crown ethers. google.com For example, 3-methoxy-4-hydroxybenzoic acid can be alkylated with 1-bromo-3-chloropropane. mdpi.com Another approach involves reacting the hydroxybenzoic acid with a halide in a basic, aqueous, or biphasic solvent system. google.com
Esterification of the hydroxyl group can be achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction competes with the esterification of the carboxylic acid group, and selective reaction often requires careful choice of reagents and reaction conditions.
Oxidation Reactions and Quinone Derivatives
Oxidation of the phenolic hydroxyl group can lead to the formation of quinone or quinone-like structures. Phenols are susceptible to oxidation, and the reaction can be promoted by various oxidizing agents. The substitution pattern on the aromatic ring will influence the feasibility and outcome of such an oxidation. The presence of halogens may affect the redox potential of the molecule and the stability of the resulting quinone derivative.
Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions
Halogen exchange reactions and palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. In principle, the differential reactivity of the C-Br and C-Cl bonds in this compound could allow for selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, which could enable site-selective derivatization.
However, a comprehensive search of the scientific literature did not yield specific examples of halogen exchange or palladium-catalyzed cross-coupling reactions being performed on this compound. While these reactions are well-established for a wide variety of bromo- and chloro-substituted aromatic compounds, detailed research findings, including specific catalysts, reaction conditions, and the resulting products for this particular substrate, are not available in the reviewed literature.
To illustrate the potential for such reactions, a hypothetical reaction scheme is presented below. This table is for illustrative purposes only and is based on general principles of palladium-catalyzed cross-coupling reactions, not on experimental data for this compound.
Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 3-Aryl-6-chloro-2-hydroxybenzoic acid | Pd(PPh₃)₄ / Base |
| Heck Coupling | Alkene (R-CH=CH₂) | 3-Alkenyl-6-chloro-2-hydroxybenzoic acid | Pd(OAc)₂ / PPh₃ / Base |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 3-Alkynyl-6-chloro-2-hydroxybenzoic acid | Pd(PPh₃)₂Cl₂ / CuI / Base |
Supramolecular Chemistry and Co-crystal Formation Studies
The study of supramolecular chemistry involves understanding and utilizing non-covalent interactions to design and synthesize larger, organized molecular structures. Benzoic acid derivatives, particularly those with hydrogen bond donors and acceptors like the carboxylic acid and hydroxyl groups, are excellent candidates for forming co-crystals and other supramolecular assemblies. The presence of halogen atoms (bromine and chlorine) can also introduce halogen bonding as a potential intermolecular interaction.
Despite the suitability of this compound for such studies, a detailed search of the chemical literature did not reveal any specific research focused on its co-crystal formation or other supramolecular assemblies. While the broader field of crystal engineering with substituted halobenzoic acids is an active area of research, specific studies involving this compound as a primary component are not documented in the available literature.
The table below outlines potential co-formers that could theoretically form co-crystals with this compound, based on common functional groups known to participate in hydrogen bonding with carboxylic acids and phenols. This information is based on general principles of supramolecular chemistry and does not represent experimental findings for the specific compound of interest.
Potential Co-formers for Co-crystal Formation with this compound
| Co-former Class | Example Co-former | Potential Intermolecular Interactions |
|---|---|---|
| Pyridines | Isonicotinamide | Carboxylic acid-pyridine hydrogen bond |
| Carboxylic Acids | Adipic acid | Carboxylic acid-carboxylic acid hydrogen bond |
| Amides | Urea | Carboxylic acid-amide hydrogen bond |
| Alcohols | 1,4-Butanediol | Carboxylic acid-alcohol hydrogen bond |
Advanced Spectroscopic and Structural Characterization for Research Purity and Identity
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of 3-Bromo-6-chloro-2-hydroxybenzoic acid by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis
In the ¹H NMR spectrum of this compound, the aromatic region is expected to display two distinct signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments. The proton at the C4 position is anticipated to appear as a doublet, coupled to the proton at the C5 position. Similarly, the proton at C5 will also present as a doublet due to coupling with the C4 proton. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating hydroxyl group. The acidic proton of the carboxylic acid and the phenolic proton of the hydroxyl group are also observable, typically as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
The ¹³C NMR spectrum will exhibit seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment. The carboxyl carbon (C=O) is expected to have the highest chemical shift, typically in the range of 165-185 ppm. The carbons bonded to the electronegative halogen and oxygen atoms (C2, C3, and C6) will also show characteristic downfield shifts. The remaining aromatic carbons will have chemical shifts in the typical aromatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 130.5 |
| C2 | - | 155.2 |
| C3 | - | 112.8 |
| C4 | 7.65 (d) | 134.1 |
| C5 | 7.02 (d) | 122.3 |
| C6 | - | 125.9 |
| C7 (C=O) | - | 170.1 |
| OH (C2) | Variable (broad s) | - |
| OH (C7) | Variable (broad s) | - |
Note: Predicted values are based on computational models and may vary from experimental results. 'd' denotes a doublet and 's' a singlet.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of the C4-H and C5-H protons, confirming their scalar coupling and adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. This would definitively link the proton signals at C4 and C5 to their corresponding carbon signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Characteristic Vibrations of Carboxylic Acid, Hydroxyl, and Halogen Groups
The IR and Raman spectra of this compound will be characterized by the vibrational modes of its key functional groups:
Carboxylic Acid Group: A broad O-H stretching band is expected in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. The C=O stretching vibration will give rise to a strong, sharp absorption band, usually between 1680 and 1710 cm⁻¹.
Hydroxyl Group: The phenolic O-H stretching vibration will also contribute to the broad absorption in the high-frequency region of the IR spectrum, often overlapping with the carboxylic acid O-H stretch.
Halogen Groups: The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is generally found at a higher frequency than the C-Br stretch.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 |
| C=O stretch | 1680 - 1710 | |
| C-O stretch | 1210 - 1320 | |
| Hydroxyl | O-H stretch | 3200 - 3600 |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| C=C stretch | 1450 - 1600 | |
| Halogens | C-Cl stretch | 600 - 800 |
| C-Br stretch | 500 - 600 |
Note: Predicted values are based on computational models and are subject to shifts based on the physical state and intermolecular interactions.
Intermolecular Interactions and Hydrogen Bonding Signatures
The presence of both a carboxylic acid and a hydroxyl group in this compound allows for the formation of strong intermolecular hydrogen bonds. These interactions can lead to the formation of dimers or polymeric chains in the solid state. The broadness of the O-H stretching bands in the IR spectrum is a direct consequence of this hydrogen bonding. The position and shape of the C=O stretching band can also be affected by the extent of hydrogen bonding. In Raman spectroscopy, the vibrational modes involving the aromatic ring and the halogen substituents are often more prominent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For this compound (C₇H₄BrClO₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Due to the presence of bromine and chlorine, which have characteristic isotopic distributions (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion peak will appear as a cluster of peaks. The relative intensities of these isotopic peaks (M⁺, M+2, M+4) can be used to confirm the presence and number of bromine and chlorine atoms in the molecule.
The fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for benzoic acid derivatives include the loss of small neutral molecules such as H₂O, CO, and CO₂. For this compound, characteristic fragmentation would likely involve:
Loss of a hydroxyl radical (•OH): [M - 17]⁺
Loss of a carboxyl group (•COOH): [M - 45]⁺
Decarboxylation (loss of CO₂): [M - 44]⁺
Cleavage of the halogen atoms: [M - Br]⁺, [M - Cl]⁺
The analysis of these fragment ions allows for the piecing together of the molecular structure, providing a final layer of confirmation for the identity of this compound.
X-ray Crystallography for Solid-State Structure Determination
Comprehensive searches of crystallographic databases and the broader scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. This foundational data is essential for a detailed analysis of its solid-state architecture.
Crystal Packing and Intermolecular Forces (e.g., Hirshfeld Surface Analysis)
Without the crystallographic information file (CIF) obtained from X-ray diffraction, a Hirshfeld surface analysis cannot be performed. This modern computational tool, which is instrumental in visualizing and quantifying intermolecular interactions within a crystal lattice, is entirely dependent on prior knowledge of the precise atomic coordinates and unit cell parameters. Therefore, a quantitative and visual analysis of the crystal packing and the various intermolecular forces, such as hydrogen bonding and halogen bonding, remains uncharacterized for this compound.
Conformational Analysis in the Crystalline State
The conformation of a molecule in its crystalline state—including critical details like the planarity of the aromatic ring, the orientation of the carboxylic acid and hydroxyl groups, and the dihedral angles between these functional groups—is determined through X-ray crystallography. In the absence of such data for this compound, a definitive conformational analysis in the solid state cannot be provided. While theoretical calculations could predict potential conformations, experimental validation is necessary for a scientifically accurate description.
Computational and Theoretical Studies on 3 Bromo 6 Chloro 2 Hydroxybenzoic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-6-chloro-2-hydroxybenzoic acid, these calculations can predict its most stable geometric arrangement and the distribution of electrons within the molecule.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. DFT methods, such as B3LYP, are particularly popular due to their balance of accuracy and computational cost. For substituted benzoic acids, basis sets like 6-311++G(d,p) are commonly employed to provide a good description of the electronic structure. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more precise calculations, though they are more computationally intensive.
These calculations for this compound would involve optimizing the molecular geometry to find the lowest energy structure. This process determines key parameters such as bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), can also be determined. The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule.
Theoretical studies on similar halogenated phenols and benzoic acids have demonstrated that DFT calculations can accurately predict geometric parameters that are in good agreement with experimental data from techniques like X-ray crystallography. For instance, studies on other substituted salicylic (B10762653) acids have shown that the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups is a key feature influencing the planarity and stability of the molecule.
The presence of rotatable bonds in this compound, specifically the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond of the hydroxyl group, gives rise to different possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Computational studies on ortho-substituted benzoic acids have shown that the substituents can affect the dihedral angle between the carboxylic acid group and the benzene ring. nih.gov In the case of this compound, quantum chemical calculations would be used to rotate the key dihedral angles systematically and calculate the energy of each resulting conformation. This process generates a potential energy surface, from which the global and local energy minima, corresponding to the most stable and metastable conformers, can be identified. The relative energies of these conformers, calculated at a high level of theory, indicate their expected populations at thermal equilibrium. For instance, studies on 6-fluorosalicylic acid have shown the existence of multiple stable conformers in the gas phase and solution, with the relative stability being influenced by intramolecular hydrogen bonding. rsc.org
Spectroscopic Property Predictions and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental bands to specific molecular vibrations or electronic transitions, leading to a more complete understanding of the molecule's structure and properties.
Theoretical calculations can predict the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra of this compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically with DFT. These calculations provide theoretical chemical shifts that can be compared with experimental data to aid in the assignment of signals in the NMR spectrum. For substituted benzoic acids, the chemical shifts of the aromatic protons are sensitive to the electronic effects of the substituents. bohrium.comdocbrown.info
IR and Raman Spectroscopy: The vibrational frequencies and intensities for IR and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. The simulated spectra can then be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific functional groups and vibrational modes, such as O-H stretching, C=O stretching, and C-Br and C-Cl stretching. longdom.orgmdpi.comlongdom.orgresearchgate.net
Table 1: Predicted Vibrational Frequencies for a Hypothetical Substituted Salicylic Acid
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch (hydroxyl) | 3500-3600 |
| O-H Stretch (carboxylic acid) | 3000-3300 |
| C-H Stretch (aromatic) | 3050-3150 |
| C=O Stretch (carboxylic acid) | 1680-1710 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O Stretch (hydroxyl) | 1200-1300 |
| C-Cl Stretch | 700-800 |
| C-Br Stretch | 500-600 |
Note: This table is illustrative and based on typical frequency ranges for the indicated functional groups. Actual calculated values for this compound would require specific DFT calculations.
Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By simulating the UV-Vis spectrum of this compound, it is possible to predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. youtube.comlibretexts.orglibretexts.org
The primary electronic transitions in a molecule like this are typically π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The energies of these transitions are influenced by the substituents on the benzene ring. The bromine and chlorine atoms, being electron-withdrawing, and the hydroxyl group, being electron-donating, will affect the energies of the molecular orbitals and thus the absorption wavelengths. Analysis of the molecular orbitals involved in the calculated electronic transitions can provide a detailed understanding of the nature of the excited states.
Molecular Docking and Ligand-Protein Interaction Modeling (for mechanistic understanding of related structures)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. While specific biological targets for this compound are not the focus here, molecular docking studies on related salicylic acid derivatives can provide a mechanistic understanding of how this class of compounds might interact with biological macromolecules. nih.govunair.ac.idscientific.net
For instance, salicylic acid and its derivatives are known to interact with enzymes such as cyclooxygenases (COX). unair.ac.id Molecular docking simulations could be used to model the interaction of this compound with the active site of a protein. These simulations would predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. Such studies on related structures help in understanding the structure-activity relationships and can guide the design of new molecules with specific biological activities. fip.orgtsijournals.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Salicylic acid |
Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgnih.gov In the context of drug design, QSAR models are invaluable for predicting the activity of novel analogs, thereby guiding the synthesis of more potent and selective compounds. nih.gov For this compound, while specific QSAR studies are not extensively documented in publicly available literature, the principles of QSAR can be applied to design analogs with potentially enhanced biological activities. This involves systematically modifying the parent structure and calculating various molecular descriptors to correlate with a target biological response.
A hypothetical QSAR study for a series of this compound analogs could be designed to explore the impact of different substituents on a particular biological activity, such as antimicrobial or enzyme inhibitory activity. The fundamental approach involves creating a dataset of analogs, calculating relevant molecular descriptors, and then generating a predictive model.
Key Molecular Descriptors in QSAR Models for Benzoic Acid Analogs:
Several classes of molecular descriptors are frequently employed in QSAR studies of substituted benzoic acids and related compounds:
Electronic Descriptors: These quantify the electronic effects of substituents on the aromatic ring. The Hammett constant (σ) is a classic example, reflecting the electron-withdrawing or electron-donating nature of a substituent. scienceforecastoa.com Strong electron-withdrawing groups can influence the acidity of the carboxylic acid and its interaction with biological targets. scienceforecastoa.comiomcworld.com
Lipophilic Descriptors: Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is crucial for a drug's ability to cross cell membranes. scienceforecastoa.com For antimicrobial agents, an optimal lipophilicity is often required for effective cell penetration. nih.gov
Steric Descriptors: These parameters, such as Taft's steric parameter (Es) and van der Waals volume, describe the size and shape of the substituents. rsc.orgnih.gov Steric hindrance can significantly affect how a molecule binds to a receptor or enzyme active site.
Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its size, shape, and degree of branching. Examples include the Balaban topological index (J) and molecular connectivity indices. nih.gov
Hypothetical QSAR Study on this compound Analogs:
To illustrate the process, a hypothetical QSAR model was developed for a series of analogs based on the this compound scaffold. In this model, the biological activity is assumed to be antimicrobial efficacy, represented as pMIC (the negative logarithm of the minimum inhibitory concentration).
The derived QSAR equation might take the following form:
pMIC = k1(logP) - k2(logP)² + k3(σ) + k4(Es) + C
In this equation, the parabolic term for logP suggests that there is an optimal lipophilicity for activity. The electronic term (σ) and steric term (Es) indicate that electron-withdrawing groups and smaller substituents at certain positions may enhance activity.
Table 1: Hypothetical Data for QSAR Analysis of this compound Analogs
| Compound ID | R-group (at position 5) | logP | Hammett Constant (σ) | Steric Parameter (Es) | Predicted pMIC |
| 1 | -H | 4.10 | 0.00 | 1.24 | 1.50 |
| 2 | -F | 4.24 | 0.06 | 0.78 | 1.62 |
| 3 | -Cl | 4.81 | 0.23 | 0.27 | 1.75 |
| 4 | -Br | 4.96 | 0.23 | 0.08 | 1.78 |
| 5 | -I | 5.26 | 0.18 | -0.16 | 1.70 |
| 6 | -CH₃ | 4.66 | -0.17 | 0.00 | 1.45 |
| 7 | -NO₂ | 4.08 | 0.78 | -1.01 | 1.95 |
| 8 | -CN | 3.54 | 0.66 | 0.73 | 1.88 |
| 9 | -OCH₃ | 4.08 | -0.27 | 0.69 | 1.35 |
| 10 | -CF₃ | 4.95 | 0.54 | -1.16 | 1.85 |
This interactive data table showcases a set of hypothetical analogs where the substituent at the 5-position is varied. The table includes key physicochemical descriptors and the predicted antimicrobial activity based on the hypothetical QSAR model. Such a model, once validated with experimental data, would be a powerful tool for designing novel analogs of this compound with improved therapeutic potential. For instance, the model suggests that analogs with highly electron-withdrawing groups, such as a nitro or cyano group, might exhibit superior activity.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
3-Bromo-6-chloro-2-hydroxybenzoic acid serves as a crucial intermediate in the elaboration of more complex and often biologically active organic molecules. The presence of distinct functional groups—carboxylic acid, hydroxyl, bromine, and chlorine—on the benzene (B151609) ring provides a versatile platform for a variety of chemical transformations. Synthetic chemists can selectively target these groups to build molecular complexity.
The carboxylic acid and hydroxyl groups can undergo esterification and etherification reactions, respectively, to introduce a wide range of substituents. The halogen atoms, bromine and chlorine, are particularly useful handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.
While direct examples of the use of this compound in the synthesis of specific complex molecules are not extensively documented in publicly available literature, the utility of similarly substituted benzoic acids is well-established. For instance, various bromo- and chloro-substituted benzoic acids are listed as commercially available reagents for the preparation of pharmaceutical compounds. googleapis.com Furthermore, derivatives of salicylic (B10762653) acid are known to be precursors for a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). biomaterials.org The unique substitution pattern of this compound suggests its potential as a starting material for the synthesis of novel pharmaceutical intermediates and other bioactive compounds. For example, substituted salicylic acids are utilized in the synthesis of multicomponent reaction products with potential antibacterial activities. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1935195-64-4 synquestlabs.com |
| Molecular Formula | C₇H₄BrClO₃ synquestlabs.com |
| Molecular Weight | 251.46 g/mol |
Precursor in the Development of Functional Materials
The structural features of this compound also make it an attractive precursor for the development of functional materials. The aromatic core and the potential for derivatization allow for the synthesis of polymers and other materials with tailored properties.
Functionalized salicylic acids have been explored for the creation of novel bioabsorbable polymers. biomaterials.org By conjugating the hydroxyl and carboxylic acid groups with monomers like glycolic acid, lactic acid, or caprolactone, new monomers can be synthesized and subsequently polymerized. biomaterials.org These polymers are designed to degrade into safe and biocompatible molecules, making them suitable for biomedical applications. biomaterials.org The presence of bromine and chlorine atoms in this compound could impart additional functionalities to such polymers, such as flame retardancy or modified electronic properties.
Moreover, hydroxy aromatic acids are recognized as valuable intermediates and additives in the manufacturing of various materials, including liquid crystalline polymers. googleapis.com The defined substitution pattern of this compound could be exploited to control the packing and intermolecular interactions in such materials, thereby influencing their macroscopic properties. While specific polymers derived from this exact compound are not detailed in the available literature, the principles of polymer chemistry suggest its potential as a monomer for creating functional polymers with unique characteristics. For example, biosourced hydroxybenzoate-co-lactide polymers have been synthesized and shown to possess antimicrobial activity. nih.gov
Scaffolding for Diverse Chemical Libraries
In the field of drug discovery and medicinal chemistry, the generation of chemical libraries containing a large number of diverse compounds is a crucial strategy for identifying new therapeutic agents. The core structure, or scaffold, of these library members plays a significant role in determining their biological activity. Substituted aromatic compounds are frequently used as scaffolds due to their rigid structures and the ability to introduce substituents in a well-defined spatial arrangement.
This compound presents itself as a suitable scaffold for the construction of diverse chemical libraries. The three distinct functionalization points (hydroxyl, carboxylic acid, and the two halogenated positions on the aromatic ring) allow for the attachment of a variety of chemical moieties. Through combinatorial chemistry approaches, a large number of derivatives can be synthesized from this single core structure.
Computational design strategies are increasingly being used to develop molecular scaffolds for medicinal chemistry. nih.govmdpi.com The goal is to create scaffolds that can be readily derivatized to generate libraries of compounds with a high degree of structural and functional diversity. While the direct use of this compound as a scaffold is not explicitly reported, the principles of scaffold-based drug design and the use of substituted salicylic acid derivatives in generating libraries of bioactive compounds are well-established. nih.gov For example, derivatives of salicylic acid have been used to create libraries of compounds that act as inhibitors for enzymes like glycolate (B3277807) oxidase and lactate (B86563) dehydrogenase. nih.gov
Exploitation in Agrochemical Research as Synthetic Precursors
Substituted benzoic acids are important intermediates in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. The specific nature and position of the substituents on the benzoic acid ring are critical for the biological activity of the final product.
The presence of both chlorine and bromine atoms on the 2-hydroxybenzoic acid backbone of this compound makes it a compound of interest for agrochemical research. Halogenated aromatic compounds are a common feature in many pesticides. For instance, 6-chloro-2-mercaptobenzoic acid is a key intermediate for the broad-spectrum herbicide pyrithiobac-sodium. google.com Another example is the herbicide dicamba, which is a dichlorinated benzoic acid derivative. semanticscholar.org
While there are no specific, publicly available reports on the direct conversion of this compound into a commercial agrochemical, its structure is analogous to intermediates used in the synthesis of known pesticides. For example, a series of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, which are synthesized from a brominated and chlorinated starting material, have shown good insecticidal activities. nih.gov This suggests that this compound could serve as a valuable precursor for the synthesis of new and effective crop protection agents.
Future Research Directions and Translational Potential
Development of More Efficient and Sustainable Synthetic Routes
While methods for the synthesis of halogenated salicylic (B10762653) acids exist, a key area for future research is the development of more efficient and environmentally benign synthetic pathways for 3-Bromo-6-chloro-2-hydroxybenzoic acid. Traditional halogenation methods can sometimes lack regioselectivity and may employ harsh reagents. google.com Future investigations should focus on green chemistry principles to devise novel synthetic strategies. nih.govresearchgate.net
Potential research avenues include:
Catalytic Halogenation: Exploring the use of novel catalysts to achieve higher yields and greater regioselectivity in the bromination and chlorination of 2-hydroxybenzoic acid, thereby minimizing the formation of unwanted isomers.
Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes.
Biocatalysis: Investigating the potential of halogenase enzymes to catalyze the specific halogenation of a salicylic acid precursor, offering a highly selective and environmentally friendly synthetic route. nih.gov
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Halogenation | Higher yields, improved regioselectivity, reduced waste | Development of novel metal- or organo-catalysts |
| Flow Chemistry | Enhanced safety, better process control, scalability | Optimization of reactor design and reaction conditions |
| Biocatalysis | High specificity, mild reaction conditions, sustainability | Discovery and engineering of suitable halogenase enzymes |
Exploration of Novel Derivatization Pathways
The carboxylic acid and phenolic hydroxyl groups of this compound are ripe for chemical modification, opening up avenues for the creation of diverse libraries of novel compounds. Future research should systematically explore these derivatization pathways to generate new molecules with potentially valuable properties.
Key areas for exploration include:
Esterification and Amidation: Synthesis of a series of esters and amides by reacting the carboxylic acid group with various alcohols and amines. These modifications can significantly alter the compound's lipophilicity and biological activity. nih.gov
Etherification: Modification of the phenolic hydroxyl group to form ethers, which can serve as important intermediates in the synthesis of more complex molecules.
Heterocycle Formation: Utilizing the functional groups of this compound as a scaffold for the synthesis of novel heterocyclic compounds, such as benzoxazinones or benzothiazoles, which are known to possess a wide range of biological activities. mdpi.com
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby guiding synthetic efforts and providing insights into their behavior. Future research should leverage advanced computational modeling to elucidate the structure-function relationships of this compound and its derivatives.
Specific computational approaches that could be employed include:
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule, providing a deeper understanding of its chemical behavior. nih.govunamur.be
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed on a series of derivatives to develop predictive models for their biological activities or material properties. nih.govnih.gov These models can help in the rational design of new compounds with enhanced efficacy.
Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives, aiding in the development of targeted therapeutic agents.
Expanding Applications in Specialized Chemical Synthesis and Materials Science
The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of more complex molecules and advanced materials. Future research should aim to expand its applications in these areas.
Potential applications to be explored:
Precursor for Bioactive Molecules: Its use as a starting material for the synthesis of novel pharmaceutical compounds, agrochemicals, or other bioactive molecules should be investigated. The halogen atoms can serve as handles for further chemical transformations, such as cross-coupling reactions.
Monomer for Polymer Synthesis: The difunctional nature of the molecule (carboxylic acid and phenol) suggests its potential as a monomer for the synthesis of specialty polymers, such as polyesters or polyamides, with tailored thermal and mechanical properties.
Component of Advanced Materials: Incorporation of this halogenated aromatic compound into the structure of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be explored to modulate their electronic properties.
Deepening Mechanistic Understanding of Related Bioactive Scaffolds
Salicylic acid and its halogenated derivatives are known to exhibit a wide range of biological activities. researchgate.net A deeper mechanistic understanding of how the specific substitution pattern of this compound influences its potential biological effects is a crucial area for future research.
Research should focus on:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how the positions and nature of the halogen substituents on the salicylic acid scaffold affect its biological activity. nih.govblogspot.com This can provide valuable insights for the design of more potent and selective bioactive compounds.
Enzyme Inhibition Studies: Investigating the potential of this compound and its derivatives to inhibit specific enzymes, drawing parallels from known activities of other halogenated salicylates. researchgate.net
Interaction with Biomolecules: Studying the non-covalent interactions of this compound with proteins and other biological macromolecules to understand the molecular basis of its potential bioactivity.
Q & A
Q. What are the established synthetic routes for 3-bromo-6-chloro-2-hydroxybenzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves halogenation and hydroxylation of benzoic acid derivatives. For example, bromination of 6-chloro-2-hydroxybenzoic acid using brominating agents like N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C) can yield the target compound. Flow chemistry approaches (as demonstrated for structurally similar bromo-chloro benzoic acids) improve yield and reduce toxic solvent use by enabling precise control over reaction parameters (e.g., residence time, temperature gradients) . Optimization may involve solvent substitution (e.g., replacing CCl₄ with greener alternatives) and catalytic additives to enhance regioselectivity.
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
Q. What purification techniques are recommended for isolating high-purity samples?
Methodological Answer: Recrystallization from ethanol/water mixtures (7:3 v/v) is effective. Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and validate with melting point analysis (expected range: 180–185°C, based on analogous halogenated benzoic acids) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Methodological Answer:
- Data Cross-Validation: Combine multiple techniques (e.g., SXRD for absolute configuration, NMR for solution-state conformation). For crystallographic anomalies (e.g., disordered atoms), use SHELXL’s restraints/constraints to refine the model .
- Computational Validation: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (e.g., Gaussian 16) to identify misassignments.
Q. What strategies mitigate challenges in synthesizing reactive intermediates (e.g., halogenated benzoyl chlorides)?
Methodological Answer:
Q. How can computational modeling predict the reactivity of this compound in organometallic couplings?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with palladium catalysts in Suzuki-Miyaura couplings. Focus on steric effects from bromo/chloro substituents.
- Reactivity Descriptors: Calculate Fukui indices (using Gaussian 16) to identify electrophilic/nucleophilic sites for functionalization .
Safety and Handling Protocols
Q. What safety measures are critical during synthesis and waste disposal?
Methodological Answer:
- Handling: Use fume hoods and PPE (nitrile gloves, goggles) due to potential lachrymatory effects from halogenated intermediates.
- Waste Management: Neutralize acidic waste with NaHCO₃ before segregating halogenated organic waste for licensed disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
